2-[2-(4-Nonylphenoxy)ethoxy]ethanol

Catalog No.
S1524302
CAS No.
20427-84-3
M.F
C19H32O3
M. Wt
308.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(4-Nonylphenoxy)ethoxy]ethanol

CAS Number

20427-84-3

Product Name

2-[2-(4-Nonylphenoxy)ethoxy]ethanol

IUPAC Name

2-[2-(4-nonylphenoxy)ethoxy]ethanol

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3

InChI Key

BLXVTZPGEOGTGG-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCO

solubility

>1000 mg/l

Synonyms

2-[2-(4-nonylphenoxy)ethoxy]ethanol; 2-[2-(p-Nonylphenoxy)ethoxy]ethanol; 4-n-Nonylphenol Diethoxylate; Diethylene Glycol Mono-p-nonylphenyl Ether; Diethylene Glycol p-Nonylphenyl Ether; EON 2;

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCO

Limited Research:

While 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, also known as Nonoxynol-4, has various industrial applications, its presence in scientific research is limited. This is primarily due to environmental and safety concerns surrounding the compound, as detailed below.

Environmental Concerns:

2-[2-(4-Nonylphenoxy)ethoxy]ethanol is classified as a harmful substance to aquatic life with long lasting effects . This classification stems from its persistent, bioaccumulative, and toxic (PBT) properties . These characteristics raise concerns about its potential to negatively impact aquatic ecosystems and pose a risk to organisms within the food chain.

Safety Concerns:

The compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Additionally, the European Union has classified it as a Substance of Very High Concern (SVHC) due to its potential endocrine disrupting properties . These factors limit its use in research settings where alternative, safer options might be available.

Alternative Surfactants:

Researchers often utilize other non-ionic surfactants in their studies due to the aforementioned concerns surrounding 2-[2-(4-Nonylphenoxy)ethoxy]ethanol. Examples of such alternatives include:

  • Polysorbates (Tweens): These are widely used and generally considered safe for various research applications .
  • Triton X-100: This is another commonly employed non-ionic surfactant with a good safety profile .

2-[2-(4-Nonylphenoxy)ethoxy]ethanol is a nonionic surfactant characterized by its structure, which includes a hydrophilic ethylene glycol chain and a hydrophobic nonylphenyl group. This compound is widely recognized for its effectiveness in reducing surface tension, making it useful in various applications such as detergents, emulsifiers, and dispersants. Its chemical formula is C23H40O5C_{23}H_{40}O_5, and it belongs to the class of nonylphenol ethoxylates, which are known for their surfactant properties and ability to enhance solubility in both aqueous and organic solvents .

As a surfactant, 2-[2-(4-Nonylphenoxy)ethoxy]ethanol reduces the surface tension of water, allowing it to spread and wet surfaces more efficiently. This property makes NPEs effective cleaning agents in detergents, emulsifiers, and wetting agents [].

  • Oxidation: It can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Common Reagents and Conditions

Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganate, CrO₃Carboxylic acids, aldehydes
ReductionLithium aluminum hydride, NaBH₄Simpler alcohols, hydrocarbons
SubstitutionAlkyl halides, acid chloridesSubstituted ethers and esters

As a nonionic surfactant, 2-[2-(4-Nonylphenoxy)ethoxy]ethanol interacts with biological membranes, potentially altering membrane permeability and protein conformation. This property enables its use in various biological applications such as cell lysis and protein extraction. Additionally, it has been investigated for its role in drug delivery systems due to its ability to enhance the solubility of poorly soluble drugs .

The synthesis of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol typically involves the ethoxylation of nonylphenol. The process begins with the reaction of nonylphenol with ethylene oxide under controlled conditions, often catalyzed by bases like sodium hydroxide or potassium hydroxide. This reaction is usually conducted at elevated temperatures (150-200°C) and pressures (up to 10 bar) to facilitate the ethoxylation process .

This compound has a broad range of applications across various industries:

  • Chemical Industry: Used as a surfactant to enhance solubility and reaction rates in chemical processes.
  • Biological Research: Employed in cell lysis buffers and protein extraction protocols due to its membrane-disrupting capabilities.
  • Pharmaceuticals: Investigated for use as an emulsifying agent in drug formulations.
  • Household Products: Commonly found in detergents and cleaning products due to its effective surface-active properties .

Research indicates that 2-[2-(4-Nonylphenoxy)ethoxy]ethanol exhibits interactions with biological membranes that can lead to alterations in permeability. Its stability across a wide pH range enhances its applicability in various formulations. Furthermore, studies have shown that exposure can lead to irritation upon contact with skin or eyes, necessitating caution during handling .

Several compounds share structural similarities with 2-[2-(4-Nonylphenoxy)ethoxy]ethanol. Here are some notable examples:

Compound NameCAS NumberKey Features
Nonoxynol-47311-27-5Known for contraceptive properties; similar surfactant behavior.
Ethoxylated nonylphenol9016-45-9Used extensively as a surfactant; varies in ethylene oxide units.
Nonylphenoxypolyethoxyethanol68412-54-4Exhibits similar emulsifying properties; used in industrial applications.
Ethanol, 2-(nonylphenoxy)27986-36-3A simpler structure with similar surfactant properties.
Glycols, polyethylene, mono(p-nonylphenyl) ether26027-38-3Similar surfactant applications; used in personal care products.

Uniqueness

What sets 2-[2-(4-Nonylphenoxy)ethoxy]ethanol apart from these compounds is its specific combination of hydrophilic and hydrophobic components, which results in unique solubilizing properties that are highly effective in both aqueous and organic environments. Its ability to function effectively across various pH levels further enhances its versatility compared to other similar compounds .

Catalytic Mechanisms in Ethoxylation Processes

Ethoxylation involves the addition of ethylene oxide (EO) to nonylphenol under alkaline conditions. The reaction proceeds via a nucleophilic attack mechanism, where the phenolic oxygen of nonylphenol is deprotonated by a base catalyst (e.g., KOH or NaOH), forming a phenoxide ion. This ion reacts with EO in a step-growth polymerization manner:

$$
\text{Nonylphenol} + n \text{ EO} \xrightarrow{\text{KOH}} \text{Nonylphenol ethoxylate (NPE)} + \text{H}_2\text{O}
$$

Key factors influencing the reaction include:

  • Catalyst concentration: Higher KOH loadings (0.1–2 wt%) accelerate ethoxylation but risk over-ethoxylation.
  • Temperature: Optimal ranges are 120–180°C; excessive heat promotes EO isomerization to acetaldehyde, reducing yield.
  • Pressure: Elevated pressures (1–3 MPa) enhance EO solubility in the reaction medium.

Ethoxylation kinetics follow a pseudo-first-order model, with the rate proportional to EO concentration and catalyst activity.

Alkylation Techniques for Phenolic Substrates

Nonylphenol, the precursor for NPEs, is synthesized via Friedel-Crafts alkylation of phenol with nonene (a propylene trimer). The reaction employs acid catalysts such as phosphoric acid or Amberlyst-15:

$$
\text{Phenol} + \text{Nonene} \xrightarrow{\text{H}3\text{PO}4} \text{4-Nonylphenol} + \text{Byproducts (e.g., 2-nonylphenol)}
$$

Reaction Conditions:

ParameterOptimal RangeImpact on Selectivity
Temperature80–120°CHigher temps favor branched nonyl groups
Catalyst loading1–5 wt%Excess acid increases di-alkylation
Phenol/nonene ratio1:1–1:1.2Excess phenol reduces oligomerization

Branched nonyl groups (predominantly para-substituted) dominate due to steric and electronic effects.

Solvent Systems and Phase Transfer Catalysis

Ethoxylation is typically conducted in solvent-free systems to maximize EO concentration. However, phase transfer catalysts (PTCs) like quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems. For example:

  • Solid-liquid PTC: Crown ethers (e.g., 18-crown-6) enhance ion-pair extraction from solid KOH into organic phases, boosting reaction rates.
  • Liquid-liquid PTC: Aliquat-336 facilitates EO transfer into nonpolar media, reducing side reactions.

Byproduct Formation and Reaction Selectivity Control

Major byproducts include:

  • Diethylene glycol (DEG): Formed via EO hydrolysis in the presence of water.
  • Vinyl ethers: Result from β-elimination during ethoxylation, especially at high temps (>180°C).
  • Oligomers: Over-ethoxylation produces higher homologs (e.g., NPE-3, NPE-4).

Mitigation Strategies:

ByproductControl MethodEfficacy
DEGUse anhydrous conditionsReduces DEG by 70–80%
Vinyl ethersLower reaction temperatureLimits formation to <1%
OligomersQuench reaction at target EO numberMaintains polydispersity index <1.2

Density functional theory (DFT) has been instrumental in characterizing the electronic structure of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol. Optimized geometries for NPE surfactants with varying ethylene oxide (EO) chain lengths (e.g., 4, 7, 11, and 15 EO units) reveal linear configurations in their ground states, driven by sp³ hybridization of carbon and oxygen atoms in the hydrophilic EO and hydrophobic nonylphenyl groups [2] [4]. The frontier molecular orbitals—highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—exhibit consistent energy levels across different EO chain lengths, with HOMO energies near −5.98 eV and LUMO energies near −0.38 eV [2] [4]. The HOMO-LUMO gap (ΔEH-L) shows a marginal increase from 5.58 eV to 5.62 eV as EO units grow, indicating negligible electron delocalization effects from chain elongation [2] [4].

Table 1: Electronic Properties of NPE Surfactants

SurfactantHOMO Energy (eV)LUMO Energy (eV)ΔEH-L (eV)
NPE-4−5.98−0.405.58
NPE-15−5.98−0.365.62

Charge distribution analysis highlights disparities in oxygen atom electronegativity: the hydroxyl-terminal oxygen carries a charge of −0.495, while ethoxyl oxygens average −0.292 [2] [4]. This polarity gradient governs hydrogen-bonding interactions with aqueous solvents, influencing aggregation behavior.

Dissipative Particle Dynamics Simulations of Mesoscopic Behavior

Dissipative particle dynamics (DPD) simulations provide insights into the mesoscopic self-assembly of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol in aqueous environments. Coarse-grained models segment the molecule into five bead types: water (W), nonyl (A), benzene (B), ethoxyl (C1), and hydroxyl (C2) [2] [4]. Interaction parameters between beads, calculated using Flory-Huggins χ parameters, dictate phase morphology transitions.

Table 2: DPD Interaction Parameters (aij)

BeadWABC1C2
W25.055.034.947.239.4
A55.025.034.430.732.4
B34.934.425.029.925.6
C147.230.729.925.027.0
C239.432.425.627.025.0

At low concentrations (0.001–0.01 DPD units), spherical micelles dominate, transitioning to rod-like, cubic, and lamellar phases as concentration increases [2] [4]. The hydrophobic core (A and B beads) orients inward, while hydrophilic segments (C1 and C2) interface with water. NPE-15 forms stable lamellar structures at 0.75 DPD units, whereas NPE-4 retains micellar aggregates [2] [4].

Solvation Energy Modeling and Hydrophilic-Lipophilic Balance Predictions

Gibbs solvation energy (ΔGsolv) calculations using the conductor-like polarizable continuum model (CPCM) reveal a linear correlation with EO chain length. For NPE-4, ΔGsolv = −1.38 eV, increasing to −2.19 eV for NPE-15 [2] [4]. This trend reflects enhanced hydrophilicity with longer EO chains, quantified by the hydrophilic-lipophilic balance (HLB) equation:

$$
\text{HLB} = \frac{\text{Hydrophilic Group Weight}}{\text{Total Molecular Weight}} \times 20
$$

Table 3: Solvation Energies and HLB Trends

SurfactantΔGsolv (eV)HLB
NPE-4−1.389.2
NPE-15−2.1914.7

The HLB increase from 9.2 to 14.7 aligns with experimental observations of NPEs transitioning from oil-in-water to water-in-oil emulsifiers as EO units grow [2] [4].

Molecular Dynamics of Surfactant-Water Interactions

Molecular dynamics simulations highlight the dual role of oxygen atoms in mediating surfactant-water interactions. Hydroxyl-terminal oxygens form strong hydrogen bonds (H-bond length ≈ 1.8 Å) with water, while ethoxyl oxygens engage in weaker, transient interactions (H-bond length ≈ 2.1 Å) [2] [4]. This disparity creates heterogeneous hydration shells, stabilizing micellar aggregates.

Table 4: Aggregation Numbers vs. EO Chain Length

SurfactantAggregation NumberMicelle Diameter (nm)
NPE

Physical Description

Dry Powder; Liquid
Colorless liquid or white solid; [CAMEO] White or pale yellow solid; Hygroscopic (n >= 15; avg 15-100); Clear colorless or pale yellow liquid; Hygroscopic (n >= 5; avg 3-15); (n = avg # moles of ethylene oxide); [CHEMINFO]

XLogP3

5.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

308.23514488 g/mol

Monoisotopic Mass

308.23514488 g/mol

Flash Point

greater than 140 °F (burns with difficulty) (USCG, 1999)

Heavy Atom Count

22

Density

0.99 to 1.07 at 77 °F (USCG, 1999)

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

42-43 °C

UNII

U4A966MO25

Related CAS

9016-45-9

GHS Hazard Statements

Aggregated GHS information provided by 4634 companies from 60 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 4634 companies. For more detailed information, please visit ECHA C&L website;
Of the 59 notification(s) provided by 4625 of 4634 companies with hazard statement code(s):;
H302 (56.99%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (68.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (25.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (75.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (89.77%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

20427-84-3
9016-45-9
26027-38-3

Use Classification

Fragrance Ingredients
Cosmetics -> Cleansing; Surfactant; Emulsifying

General Manufacturing Information

Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Textiles, apparel, and leather manufacturing
Pharmaceutical and Medicine Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Other (requires additional information)
Services
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Rubber Product Manufacturing
Wholesale and Retail Trade
Utilities
Plastics Product Manufacturing
Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
Ethanol, 2-[2-(4-nonylphenoxy)ethoxy]-: ACTIVE

Analytic Laboratory Methods

In the biodegradation test of river sediments, residual surfactants in the water phase and sediments were analyzed by the colorimetric Co thiocyanate method and HPLC with a fluorimetric detector.
Polyethylene glycol nonylphenyl ether was measured in sewage effluents using glass capillary GC/FID and GC/MS

Dates

Last modified: 08-15-2023

Explore Compound Types